
SYBR green I (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SYBR green I (chloride) is an asymmetrical cyanine dye widely used in molecular biology as a nucleic acid stain. It is known for its ability to bind to DNA, resulting in a DNA-dye complex that absorbs blue light at 497 nanometers and emits green light at 520 nanometers . This property makes it particularly useful in various applications such as quantitative PCR (qPCR) and gel electrophoresis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SYBR green I (chloride) involves the reaction of N,N-dimethyl-N-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N-propylpropane-1,3-diamine with chloride ions . The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of SYBR green I (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The final product is often supplied as a concentrated solution in DMSO .
化学反应分析
Types of Reactions
SYBR green I (chloride) primarily undergoes binding reactions with nucleic acids. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The dye binds to double-stranded DNA in the presence of buffers such as Tris-HCl and EDTA. The binding is facilitated by the intercalation of the dye between the base pairs of the DNA helix .
Major Products Formed
The major product formed from the interaction of SYBR green I (chloride) with DNA is the DNA-dye complex, which exhibits enhanced fluorescence properties .
科学研究应用
SYBR green I (chloride) is extensively used in various scientific research applications:
Quantitative PCR (qPCR): It is used as a fluorescent dye to quantify double-stranded DNA during PCR amplification.
Gel Electrophoresis: The dye is used to visualize DNA bands in agarose and polyacrylamide gels.
Flow Cytometry and Fluorescence Microscopy: It is employed to label DNA within cells, allowing for the analysis of cell cycle and apoptosis.
Clinical Diagnostics: SYBR green I (chloride) is used in diagnostic assays to detect and quantify specific DNA sequences.
作用机制
SYBR green I (chloride) exerts its effects by binding to the minor groove of double-stranded DNA. The binding results in a significant increase in fluorescence due to the restriction of the dye’s intramolecular motions . The dye intercalates between the base pairs of the DNA helix, stabilizing the DNA-dye complex and enhancing its fluorescence properties .
相似化合物的比较
SYBR green I (chloride) is part of a family of cyanine dyes that includes similar compounds such as PicoGreen, SYBR Safe, SYBR Gold, Thiazole Orange, and Oxazole Yellow . Compared to these dyes, SYBR green I (chloride) is known for its high sensitivity and specificity in binding to double-stranded DNA, making it a preferred choice for applications requiring precise DNA quantification .
List of Similar Compounds
- PicoGreen
- SYBR Safe
- SYBR Gold
- Thiazole Orange
- Oxazole Yellow
SYBR green I (chloride) stands out due to its unique combination of high fluorescence enhancement upon DNA binding and its versatility in various molecular biology applications .
属性
分子式 |
C32H37ClN4S |
|---|---|
分子量 |
545.2 g/mol |
IUPAC 名称 |
N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;chloride |
InChI |
InChI=1S/C32H37N4S.ClH/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
IHHRNZWXTFDDLM-UHFFFAOYSA-M |
手性 SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C/3\N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-] |
规范 SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


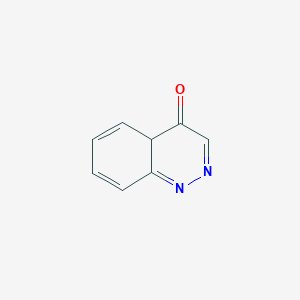
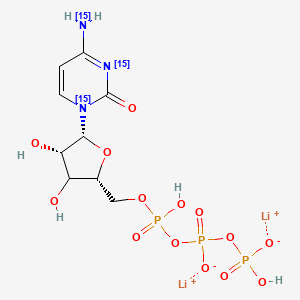
![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)
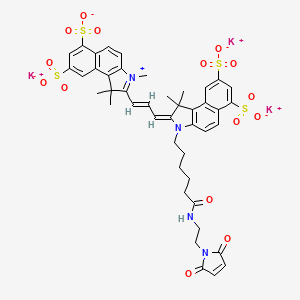
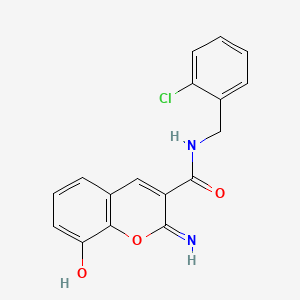
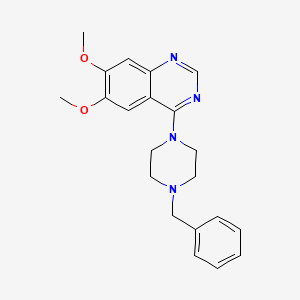
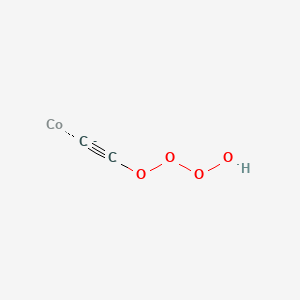
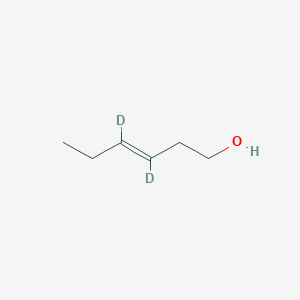
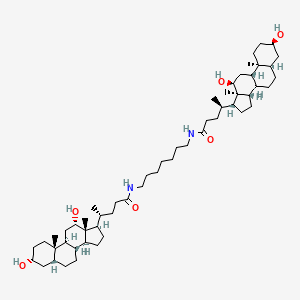
![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B15135420.png)
![Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15135429.png)
![(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]-1-bicyclo[1.1.1]pentanyl]amino]-5-oxopentanoic acid](/img/structure/B15135433.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)
![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)
